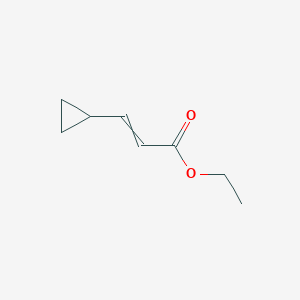

2-Propenoic acid, 3-cyclopropyl-, ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-cyclopropylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCPBSHJYHXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5808-99-1 | |

| Record name | 5808-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl 3-cyclopropylacrylate chemical characteristics

An In-Depth Technical Guide to the Chemical Characteristics of Ethyl 3-Cyclopropylacrylate

Prepared by: A Senior Application Scientist

Executive Summary

Ethyl 3-cyclopropylacrylate is a versatile α,β-unsaturated ester that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The molecule uniquely combines the reactivity of a Michael acceptor with the advantageous physicochemical properties imparted by a cyclopropyl moiety. This guide provides an in-depth analysis of its synthesis, spectroscopic signature, chemical reactivity, and strategic applications, with a focus on its utility for researchers and professionals in drug development. The incorporation of the cyclopropyl group—a well-regarded bioisostere for phenyl rings and other bulky groups—offers a pathway to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles in drug candidates.[1][2] Understanding the core characteristics of this reagent is therefore paramount for its effective deployment in complex synthetic campaigns.

Molecular Identity and Physicochemical Properties

Precise identification and knowledge of physical properties are fundamental for the successful application of any chemical reagent. Ethyl 3-cyclopropylacrylate is a liquid at standard temperature and pressure.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-cyclopropylprop-2-enoate | [4] |

| Synonyms | Ethyl 3-cyclopropylacrylate, 2-Propenoic acid, 3-cyclopropyl-, ethyl ester | [4] |

| CAS Number | 5808-99-1 | [3][4] |

| Molecular Formula | C₈H₁₂O₂ | [3][4] |

| Molecular Weight | 140.18 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | 0.961 g/mL at 25 °C | [3] |

| Refractive Index (n₂₀/D) | 1.475 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| XLogP3 (Computed) | 1.9 | [4] |

Synthesis and Purification

The most reliable and stereoselective method for preparing ethyl 3-cyclopropylacrylate is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination strategy offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic (but less basic) phosphonate carbanions and a straightforward aqueous workup to remove the phosphate byproduct.[6] The reaction proceeds by condensing a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, with cyclopropanecarboxaldehyde. The reaction mechanism and a typical workflow are detailed below.

The Horner-Wadsworth-Emmons Mechanism

The HWE reaction begins with the deprotonation of the phosphonate ester by a suitable base to form a resonance-stabilized carbanion.[6] This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl, forming a tetrahedral intermediate. This intermediate collapses into a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired E-alkene and a water-soluble dialkylphosphate salt.[7][8] The thermodynamic stability of the intermediates heavily favors the formation of the trans (E) isomer.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Recommended Synthetic Protocol

This protocol is designed for robust and scalable synthesis. The causality for key steps is explained to ensure reproducibility.

Materials:

-

Triethyl phosphonoacetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropanecarboxaldehyde (1.05 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Ylide Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride in portions. Causality: NaH is a strong, non-nucleophilic base ideal for forming the phosphonate carbanion. The reaction is exothermic and produces H₂ gas, requiring careful addition and an inert atmosphere.

-

Slowly add triethyl phosphonoacetate dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until H₂ evolution ceases. Causality: This ensures complete deprotonation to form the ylide.

-

Aldehyde Addition: Re-cool the mixture to 0 °C. Add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC/GC-MS analysis indicates complete consumption of the aldehyde).

-

Workup: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and then brine. Causality: The aqueous washes remove the water-soluble diethyl phosphate salt and other inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product is typically purified via flash column chromatography on silica gel.

Caption: Synthesis and characterization workflow.

Spectroscopic and Analytical Characterization

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~6.8 (dt, 1H), ~5.9 (d, 1H), 4.1 (q, 2H), ~1.5 (m, 1H), 1.2 (t, 3H), ~0.8 (m, 2H), ~0.5 (m, 2H) | The vinyl protons (α and β to the carbonyl) are diastereotopic and show a large trans coupling constant (~15-16 Hz). The ethyl group appears as a classic quartet and triplet. The cyclopropyl protons are magnetically non-equivalent and appear as complex multiplets in the upfield region. |

| ¹³C NMR | δ ~166 (C=O), ~155 (β-vinyl C), ~118 (α-vinyl C), ~60 (O-CH₂), ~14 (CH₃), ~12 (cyclopropyl CH), ~9 (cyclopropyl CH₂) | The carbonyl carbon is significantly downfield. The β-vinyl carbon is deshielded relative to the α-vinyl carbon due to conjugation with the carbonyl. The cyclopropyl carbons are characteristically shielded and appear upfield.[9] |

| IR (Infrared) | ~1725 cm⁻¹ (C=O stretch, strong), ~1645 cm⁻¹ (C=C stretch, medium), ~1170 cm⁻¹ (C-O stretch, strong), ~3080 & 2980 cm⁻¹ (C-H stretches) | The spectrum is dominated by the strong carbonyl stretch of the conjugated ester.[10] The C=C stretch is also prominent. The C-H stretches include both sp² (vinyl) and sp³ (alkyl and cyclopropyl) signals. |

| Mass Spec (MS) | m/z = 140 (M⁺), 111, 95, 67 | The molecular ion peak should be observed at m/z 140. Common fragmentation pathways for ethyl esters include loss of an ethoxy radical (-•OCH₂CH₃, m/z 95) or loss of ethylene via McLafferty rearrangement. |

Chemical Reactivity and Mechanistic Considerations

The reactivity of ethyl 3-cyclopropylacrylate is dictated by its two primary functional groups: the α,β-unsaturated ester system and the cyclopropyl ring.

Reactivity at the α,β-Unsaturated System

The conjugated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition .[11][12] This reaction is of paramount importance in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[13]

-

Mechanism: A nucleophile adds to the β-carbon, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation yields the 1,4-addition product.[12]

-

Applicable Nucleophiles: A wide range of "soft" nucleophiles participate effectively, including:

Reactions of the Ester Functional Group

The ethyl ester moiety can undergo standard transformations:

-

Hydrolysis: Conversion to the corresponding carboxylic acid using aqueous acid or base.

-

Amidation: Reaction with amines to form amides, often requiring heating or catalytic activation.

-

Reduction: Reduction to the corresponding allylic alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this will also reduce the carbonyl group.

Stability and Storage

Ethyl 3-cyclopropylacrylate is a combustible liquid.[3] It should be stored in a cool, dry, well-ventilated area away from ignition sources. Recommended storage temperature is 2-8°C.[3] As with many acrylates, it may have a tendency to polymerize, especially if exposed to heat, light, or contaminants.

Relevance in Medicinal Chemistry and Drug Development

While not a drug itself, ethyl 3-cyclopropylacrylate is a highly strategic building block for introducing the cyclopropyl moiety into potential drug candidates.

The Cyclopropyl Group as a Bioisostere

The cyclopropyl group is often used as a bioisostere for a phenyl ring or a gem-dimethyl group. Its unique properties offer several advantages in drug design:[1][15]

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase a drug's half-life and reduce metabolic liabilities.

-

Enhanced Potency: The rigid, three-dimensional structure of the ring can lock a molecule into a bioactive conformation, improving binding affinity to its target receptor.[16]

-

Improved Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, helping to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[15]

-

Reduced Off-Target Effects: By providing a specific conformational constraint, it can improve selectivity for the desired biological target over others.[1]

A Versatile Synthetic Scaffold

Ethyl 3-cyclopropylacrylate provides medicinal chemists with a bifunctional scaffold. The cyclopropyl group can be used to probe hydrophobic pockets in a binding site, while the α,β-unsaturated ester provides a reactive handle for further molecular elaboration via Michael addition, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Safety and Handling

Ethyl 3-cyclopropylacrylate is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

References

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved from [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. Retrieved from [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-cyclopropylacrylate. PubChem. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Bonnet, P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-

Michael addition reaction. (2023). Wikipedia. Retrieved from [Link]

-

Table 4. 13 C NMR spectra of ethyl 3-arylpropynoates If-In (CDCl 3 ,... (n.d.). ResearchGate. Retrieved from [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2018). ACS Publications. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

Maydt, D., et al. (2013). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. PubMed. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

23.11: Conjugate Carbonyl Additions - The Michael Reaction. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved from [Link]

-

Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. (2020, April 7). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Michael Addition Reaction Mechanism. (2018, May 10). YouTube. Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Ethyl 3-coumarincarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Ethyl vinyl ether. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Ethyl 3-cyclopropylacrylate 97 5808-99-1 [sigmaaldrich.com]

- 4. Ethyl 3-cyclopropylacrylate | C8H12O2 | CID 53401852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. namiki-s.co.jp [namiki-s.co.jp]

Technical Monograph: (E)-Ethyl 3-cyclopropylacrylate

Topic: (CAS 21014-26-6) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary

(E)-Ethyl 3-cyclopropylacrylate (CAS 21014-26-6) is a specialized

Chemical Identity & Structural Analysis

The compound is the ethyl ester of 3-cyclopropylacrylic acid, existing predominantly as the trans (E) isomer due to thermodynamic stability during synthesis.

| Parameter | Data |

| IUPAC Name | Ethyl (2E)-3-cyclopropylprop-2-enoate |

| CAS Number | 21014-26-6 |

| Alternative CAS | 5808-99-1 (General stereochemistry) |

| Molecular Formula | C |

| Molecular Weight | 140.18 g/mol |

| SMILES | CCOC(=O)/C=C/C1CC1 |

| InChI Key | HXBCPBSHJYHXQV-AATRIKPKSA-N |

Physicochemical Properties

The following data represents a consensus of experimental and predicted values suitable for laboratory planning.

| Property | Value / Range | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 180–183 °C (760 mmHg) | Extrapolated; ~88–92 °C @ 5 mmHg |

| Density | 0.961 g/mL (25 °C) | Relative density vs water |

| Refractive Index ( | 1.475 | Characteristic of conjugated esters |

| Flash Point | ~68 °C (154 °F) | Closed Cup; Combustible Liquid |

| LogP (Predicted) | 1.90 | Moderate lipophilicity |

| Solubility | Immiscible in water; Soluble in DCM, THF, EtOH | Hydrophobic ester tail |

Synthetic Methodology

The most robust industrial and laboratory synthesis of (E)-Ethyl 3-cyclopropylacrylate utilizes the Horner-Wadsworth-Emmons (HWE) reaction. This pathway is preferred over the Wittig reaction due to its high selectivity for the (E)-alkene and easier purification (water-soluble phosphate byproducts).

Protocol: HWE Olefination

-

Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (1.2 eq) or DBU/LiCl.

-

Solvent: Anhydrous THF or DCM.

-

Conditions: 0 °C to Room Temperature, inert atmosphere (N

or Ar). -

Workup: Quench with saturated NH

Cl, extract with ethyl acetate.

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and intermediate states.

Figure 1: Horner-Wadsworth-Emmons synthesis pathway favoring the thermodynamic (E)-isomer product.

Spectroscopic Characterization (NMR)

Identification of CAS 21014-26-6 relies on distinguishing the cyclopropyl protons from the ethyl chain and the alkene geometry.[1]

-

H NMR (400 MHz, CDCl

-

6.45 (dd,

-

5.85 (d,

-

4.18 (q,

- 1.55–1.65 (m, 1H, cyclopropyl-CH).

-

1.28 (t,

-

0.90–1.00 (m, 2H, cyclopropyl-CH

-

0.60–0.70 (m, 2H, cyclopropyl-CH

-

6.45 (dd,

Applications in Drug Development

The cyclopropyl moiety is a "privileged scaffold" in medicinal chemistry.[2] (E)-Ethyl 3-cyclopropylacrylate serves as a precursor to introduce this group via:

-

Michael Additions: Nucleophiles (amines, thiols) attack the

-position to create -

Cyclopropanation: Reaction with diazomethane can yield bicyclic systems (bicyclopropyls).

-

Reduction: Conversion to 3-cyclopropylpropan-1-ol , a linker used in various kinase inhibitors.

Why Cyclopropyl?

-

Metabolic Stability: The C-H bonds in cyclopropane are stronger (

character) than typical alkyl chains, resisting cytochrome P450 oxidation. -

Conformational Rigidity: The ring restricts the rotation of the side chain, potentially locking the molecule in a bioactive conformation.

Handling & Safety Protocols

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H227: Combustible liquid (Flash point ~68 °C).

Storage & Stability:

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Stabilizers: Commercial samples may contain MEHQ (monomethyl ether hydroquinone) to prevent polymerization of the acrylate double bond.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of ester).

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 53401852, Ethyl 3-cyclopropylacrylate. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl (2E)-3-Cyclopropylacrylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2E)-3-cyclopropylacrylate is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. The unique physicochemical properties imparted by the cyclopropyl group make it a sought-after moiety in the design of novel therapeutics.[1][2][3] This guide provides an in-depth examination of a robust and highly stereoselective method for its synthesis: the Horner-Wadsworth-Emmons (HWE) reaction. We will explore the underlying mechanistic principles that govern the reaction's high (E)-selectivity, offer a detailed, field-proven experimental protocol, and discuss the critical safety considerations and rationale behind the procedural choices. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic chemistry and drug development.

Introduction: The Significance of the Cyclopropyl Moiety

In the landscape of drug discovery, the cyclopropane ring is a "privileged" structural motif.[1] Its incorporation into a molecule can significantly influence a range of critical properties. The rigid, three-membered ring introduces conformational constraints, which can lead to more favorable and selective binding to biological targets.[2] Furthermore, the unique electronic nature of the cyclopropyl group, with its enhanced π-character, can improve metabolic stability, enhance potency, and reduce off-target effects.[2][3] Consequently, ethyl (2E)-3-cyclopropylacrylate, which combines this valuable ring system with a reactive α,β-unsaturated ester, serves as a key intermediate for constructing more complex molecular architectures in the development of novel pharmaceutical agents.[1][4]

Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

While several olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction stands out for the synthesis of α,β-unsaturated esters like ethyl (2E)-3-cyclopropylacrylate. This method utilizes a phosphonate-stabilized carbanion, which offers distinct advantages over the traditional Wittig reaction.[5][6][7] HWE reagents are generally more nucleophilic than their phosphonium ylide counterparts, and the water-soluble nature of the phosphate byproduct greatly simplifies product purification.[6][7][8] Most importantly for this application, the HWE reaction with aldehydes and stabilized phosphonates, such as triethyl phosphonoacetate, exhibits a strong thermodynamic preference for the formation of the (E)-alkene isomer, which is often the desired geometry in drug scaffolds.[5][9][10]

Mechanistic Principles & (E)-Stereoselectivity

The HWE reaction proceeds through a well-established multi-step mechanism that dictates its high stereoselectivity.[5][6]

-

Deprotonation: The reaction is initiated by the deprotonation of the acidic α-proton of triethyl phosphonoacetate using a strong base, typically sodium hydride (NaH). This generates a highly nucleophilic, resonance-stabilized phosphonate carbanion (ylide).[6][9]

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[5]

-

Oxaphosphetane Formation & Elimination: The intermediate rapidly undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane. This intermediate then fragments in a stereoselective elimination step to yield the alkene and a water-soluble diethyl phosphate salt.[5]

The pronounced (E)-selectivity arises from thermodynamic control during the intermediate stages. The steric interactions between the cyclopropyl group and the ethyl ester group are minimized in the transition state leading to the (E)-isomer, making it the more stable and favored product.[10] The reversibility of the initial nucleophilic addition allows the intermediates to equilibrate to the most stable arrangement before elimination, further enhancing the formation of the (E)-alkene.[5][11]

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of ethyl (2E)-3-cyclopropylacrylate.

Reagent & Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | M/Eq. | Amount |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.1 | 1.1 g |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 1.0 | 5.0 g |

| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 1.05 | 1.65 g |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | 50 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 150 mL |

| Brine | NaCl (aq) | 58.44 | - | 50 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The system must be purged with dry nitrogen to ensure an inert atmosphere.

-

Base Suspension: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.1 g, 1.1 eq).[12] Add 30 mL of anhydrous THF. Cool the stirred suspension to 0 °C using an ice bath.

-

Ylide Formation: In the dropping funnel, prepare a solution of triethyl phosphonoacetate (5.0 g, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Causality: This slow, cooled addition is critical to control the exothermic reaction and the vigorous evolution of flammable hydrogen gas.[12] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.[6][12] The mixture should become a clear, slightly yellowish solution.

-

Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of cyclopropanecarboxaldehyde (1.65 g, 1.05 eq) in 10 mL of anhydrous THF dropwise over 20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Workup & Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Causality: Quenching at 0 °C safely neutralizes any unreacted NaH, which reacts violently with water.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield pure ethyl (2E)-3-cyclopropylacrylate as a colorless liquid.

Process Workflow Visualization

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of ethyl (2E)-3-cyclopropylacrylate.

Safety and Handling Considerations

Scientific integrity necessitates a commitment to safety. The reagents used in this synthesis require careful handling.

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[13] It is typically supplied as a 60% dispersion in mineral oil to improve safety during handling. Always handle NaH in an inert atmosphere (e.g., a nitrogen-filled glovebox or under a nitrogen blanket).[14] Use non-sparking tools and ensure all glassware is scrupulously dry.[15] In case of fire, use a Class D fire extinguisher, dry sand, or soda ash; DO NOT USE WATER OR FOAM .[14]

-

Anhydrous Solvents: Tetrahydrofuran (THF) is a flammable liquid. The use of anhydrous THF is critical as any residual water will react with the sodium hydride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves, when performing this procedure.[14][15] The reaction should be conducted within a certified chemical fume hood.[14]

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient, reliable, and highly stereoselective route to ethyl (2E)-3-cyclopropylacrylate. By understanding the mechanistic nuances that drive the formation of the desired (E)-isomer and adhering to a carefully controlled, safety-conscious protocol, researchers can confidently synthesize this important building block for application in drug discovery and complex molecule synthesis. The procedure detailed herein is robust and scalable, providing a solid foundation for further synthetic explorations.

References

- Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE.

- Enamine. (n.d.). Triethyl phosphonoacetate.

-

Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Request PDF. Retrieved from [Link]

- UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure.

-

New Jersey Department of Health. (n.d.). Hazard Summary: SODIUM HYDRIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide. Retrieved from [Link]

-

SpringerLink. (n.d.). Copolymerization of Cyclopropyl-Substituted Dioxolanylmethyl Acrylates with Styrene and Synthesis of Photosensitive Copolymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent. Retrieved from [Link]

-

Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]

-

University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS. Retrieved from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN1281846A - Method for preparation of cyclopropyl acrylic derivative.

-

ResearchGate. (2025, August 6). Synthesis of Photosensitive Styrene Copolymers with p-Phenyl-Substituted Cyclopropyl Methacrylates. Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl-amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Retrieved from [Link]

-

SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophene-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

-

CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]

-

Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Retrieved from [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Triethyl phosphonoacetate - Enamine [enamine.net]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Sodium hydride - Wikipedia [en.wikipedia.org]

- 14. alkalimetals.com [alkalimetals.com]

- 15. nj.gov [nj.gov]

An In-Depth Technical Guide to the Preparation of 2-Propenoic acid, 3-cyclopropyl-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propenoic acid, 3-cyclopropyl-, ethyl ester, also known as ethyl 3-cyclopropylacrylate, is a valuable α,β-unsaturated ester incorporating a cyclopropyl group. The unique structural and electronic properties of the cyclopropane ring make it a desirable motif in medicinal chemistry, often imparting favorable metabolic stability, conformational rigidity, and binding affinity to drug candidates. This guide provides a comprehensive overview of the synthetic routes to ethyl 3-cyclopropylacrylate, focusing on the underlying principles, detailed experimental protocols, and characterization of the final product.

Strategic Approaches to Synthesis

The construction of the α,β-unsaturated ester linkage in ethyl 3-cyclopropylacrylate is most commonly achieved through olefination reactions of cyclopropanecarboxaldehyde. The two most prominent and reliable methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This guide will delve into both methodologies, offering a comparative analysis to inform the synthetic chemist's choice.

Comparative Analysis: Horner-Wadsworth-Emmons vs. Wittig Reaction

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

| Reagent | Phosphonate carbanion (e.g., from triethyl phosphonoacetate) | Phosphorus ylide (e.g., from a triphenylphosphonium salt) |

| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide |

| Byproduct Removal | Typically straightforward via aqueous workup | Can be challenging due to its nonpolar nature, often requiring chromatography |

| Reagent Reactivity | Generally more nucleophilic, reacting with a wider range of aldehydes and ketones | Reactivity can be tuned, but stabilized ylides are less reactive than unstabilized ones |

| Stereoselectivity | Stabilized phosphonates strongly favor the formation of the (E)-alkene | Can produce mixtures of (E) and (Z) isomers, with selectivity dependent on ylide stability and reaction conditions |

| Substrate Compatibility | Generally good, with milder bases often being sufficient | Can be sensitive to sterically hindered substrates and certain functional groups |

For the synthesis of ethyl 3-cyclopropylacrylate, where the (E)-isomer is typically desired for its thermodynamic stability, the Horner-Wadsworth-Emmons reaction is often the preferred method due to its high (E)-selectivity and the ease of byproduct removal.

Horner-Wadsworth-Emmons (HWE) Synthesis of Ethyl 3-Cyclopropylacrylate

The HWE reaction provides a highly efficient and stereoselective route to (E)-ethyl 3-cyclopropylacrylate. The reaction involves the condensation of a phosphonate carbanion, generated from triethyl phosphonoacetate, with cyclopropanecarboxaldehyde.

Reaction Mechanism

The mechanism of the HWE reaction is a well-established process that proceeds through several key steps:

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

-

Deprotonation: A base, typically sodium hydride (NaH), deprotonates the α-carbon of triethyl phosphonoacetate to generate a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the desired (E)-alkene and a water-soluble diethyl phosphate byproduct. The formation of the strong phosphorus-oxygen double bond is a key driving force for this step.

Detailed Experimental Protocol

Materials and Reagents:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Cyclopropanecarboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or fractional distillation

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via the addition funnel. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation and an inert atmosphere.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Reaction with Cyclopropanecarboxaldehyde:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 95:5 hexanes:ethyl acetate).[1]

-

Alternatively, for larger scales, purification can be achieved by fractional distillation under reduced pressure.[2][3]

-

Caption: HWE Synthesis Workflow.

Wittig Synthesis of Ethyl 3-Cyclopropylacrylate

The Wittig reaction offers an alternative route to ethyl 3-cyclopropylacrylate. This method utilizes a phosphorus ylide, specifically (carbethoxymethylene)triphenylphosphorane, which is a stabilized ylide.

Reaction Mechanism

The Wittig reaction mechanism shares similarities with the HWE reaction but involves a phosphonium ylide and produces triphenylphosphine oxide as a byproduct.

Caption: Wittig Reaction Mechanism.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the carbonyl carbon of cyclopropanecarboxaldehyde to form a betaine intermediate.

-

Oxaphosphetane Formation: The betaine undergoes ring closure to form an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses to give the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide drives the reaction to completion.

Detailed Experimental Protocol

Materials and Reagents:

-

(Carbethoxymethylene)triphenylphosphorane

-

Cyclopropanecarboxaldehyde

-

Anhydrous dichloromethane (DCM) or toluene

-

Hexanes

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Apparatus for filtration

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous DCM or toluene.

-

Add (carbethoxymethylene)triphenylphosphorane (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.[4]

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. The reaction may be gently heated if it proceeds slowly.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate the triphenylphosphine oxide.

-

Filter the mixture, washing the solid with cold hexanes.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[4]

-

Characterization of Ethyl 3-Cyclopropylacrylate

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₂O₂[5] |

| Molecular Weight | 140.18 g/mol [5] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not specified, but expected to be distillable under reduced pressure |

| Density | ~0.961 g/mL at 25 °C[6] |

| Refractive Index | ~1.475 at 20 °C[6] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.80 (dd, J = 15.6, 8.0 Hz, 1H, =CH-CO), 5.95 (d, J = 15.6 Hz, 1H, C=CH-), 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.50-1.40 (m, 1H, cyclopropyl-CH), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.60-0.50 (m, 2H, cyclopropyl-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 166.5 (C=O), 154.0 (=CH-CO), 118.0 (C=CH-), 60.0 (-OCH₂-), 14.5 (-CH₃), 14.0 (cyclopropyl-CH), 8.5 (cyclopropyl-CH₂).

-

IR (neat, cm⁻¹): ~2980 (C-H stretch), ~1720 (C=O stretch, strong), ~1640 (C=C stretch), ~1170 (C-O stretch).

-

Mass Spectrometry (EI): m/z (%) 140 (M⁺), 111, 95, 67.

Safety Considerations

-

Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.[7]

-

Triethyl phosphonoacetate and (Carbethoxymethylene)triphenylphosphorane: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclopropanecarboxaldehyde: A flammable liquid and potential irritant.

-

Solvents (THF, DCM, Hexanes, Ethyl Acetate): Flammable and/or volatile organic solvents. Work in a well-ventilated fume hood and away from ignition sources.

Conclusion

The synthesis of ethyl 3-cyclopropylacrylate can be effectively achieved using either the Horner-Wadsworth-Emmons or the Wittig reaction. The HWE reaction is often favored due to its superior (E)-stereoselectivity and the ease of removing the water-soluble phosphate byproduct. Careful execution of the experimental protocol and appropriate purification techniques are essential for obtaining the target molecule in high purity. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. This guide provides a solid foundation for researchers to confidently prepare this valuable building block for applications in drug discovery and organic synthesis.

References

-

Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958 , 91 (1), 61-63. ([Link])

-

Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. ([Link])

-

Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87 (9), 1318–1330. ([Link])

-

Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. ([Link])

-

PubChem. Ethyl 3-cyclopropylacrylate. National Center for Biotechnology Information. ([Link])

-

Organic Syntheses. ([Link])

-

Virtual Labs. Purification by Fractional distillation/crystallisation. ([Link])

-

Chemistry LibreTexts. The Wittig Reaction (Experiment). ([Link])

-

PrepChem. Synthesis of (ethoxycarbonyl methylene) triphenyl phosphorane. ([Link])

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. ([Link])

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. ([Link])

-

Columbia University. Column chromatography. ([Link])

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. ([Link])

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276-302. ([Link])

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. ([Link])

-

Organic Chemistry Portal. Wittig-Horner Reaction. ([Link])

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. ([Link])

-

ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ([Link])

-

U.S. National Library of Medicine. Sodium hydride. ([Link])

Sources

- 1. scispace.com [scispace.com]

- 2. Purification [chem.rochester.edu]

- 3. Virtual Labs [oc-amrt.vlabs.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl 3-cyclopropylacrylate | C8H12O2 | CID 53401852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-cyclopropylacrylate 97 5808-99-1 [sigmaaldrich.com]

- 7. chembam.com [chembam.com]

Technical Guide: High-Fidelity Synthesis of Ethyl 3-Cyclopropylacrylate via Wittig Olefination

Executive Summary

Target Molecule: Ethyl 3-cyclopropylacrylate (CAS: 1489-69-6 derivatives) Reaction Class: Wittig Olefination (Stabilized Ylide) Primary Application: Pharmacophore installation (e.g., Tasimelteon intermediates), Michael acceptors for heterocycle synthesis.

This guide details the synthesis of ethyl 3-cyclopropylacrylate using a stabilized phosphorane. Unlike standard textbook descriptions, this protocol focuses on the critical industrial challenges: maximizing E-stereoselectivity, preserving the cyclopropyl ring integrity, and—most importantly—efficiently removing the triphenylphosphine oxide (TPPO) byproduct without excessive chromatography.

Part 1: Mechanistic Drivers & Stereochemical Control

The Stereoselectivity Paradox

The reaction utilizes (carbethoxymethylene)triphenylphosphorane , a stabilized ylide. Unlike unstabilized ylides (which favor Z-alkenes via kinetic control), stabilized ylides yield predominantly E-alkenes.

Why? The presence of the ester group stabilizes the negative charge on the ylide carbon, making the initial nucleophilic attack on the aldehyde reversible. This reversibility allows the betaine/oxaphosphetane intermediates to equilibrate to the thermodynamically more stable trans-configuration before the irreversible elimination of TPPO occurs.

Cyclopropyl Electronic Effects

The cyclopropyl group is not merely a steric bulk; it acts as a

Diagram 1: Mechanistic Pathway & Stereocontrol

Caption: The reaction proceeds via a reversible betaine formation, allowing equilibration to the trans-oxaphosphetane, ensuring high E-selectivity.

Part 2: Strategic Process Design

Reagent Selection & Handling[2][3][4]

-

Cyclopropanecarboxaldehyde (CPCA):

-

Ylide: (Carbethoxymethylene)triphenylphosphorane is air-stable but hygroscopic. Dry in a vacuum desiccator over

before precise stoichiometric use.

Solvent System: The "Solubility Switch"

While Dichloromethane (DCM) is the standard solvent for solubility, it makes TPPO removal difficult.

-

Recommended: Toluene .[3]

-

Reasoning: The reaction proceeds well in Toluene at mild heat (

C). Upon cooling, a significant portion of TPPO precipitates, simplifying workup.

Part 3: Detailed Experimental Protocol

Materials

-

Cyclopropanecarboxaldehyde (1.0 equiv, 20 mmol)

-

(Carbethoxymethylene)triphenylphosphorane (1.1 equiv, 22 mmol)

-

Toluene (anhydrous, 100 mL)

-

Zinc Chloride (

) (anhydrous, for workup) -

Ethanol (absolute, for workup)

Step-by-Step Methodology

-

Reaction Setup:

-

Charge a flame-dried 250 mL round-bottom flask with (Carbethoxymethylene)triphenylphosphorane (7.66 g, 22 mmol).

-

Add anhydrous Toluene (80 mL) and stir to create a suspension.

-

Add Cyclopropanecarboxaldehyde (1.40 g, 20 mmol) dropwise over 5 minutes.

-

Note: The reaction is slightly exothermic.

-

-

Reaction Phase:

-

Heat the mixture to 60°C for 4 hours.

-

Monitor: TLC (10% EtOAc/Hexanes). The aldehyde spot (

) should disappear; Product spot ( -

Stereocontrol Check: Stabilized ylides at elevated temperatures favor thermodynamic equilibrium (E-isomer).

-

-

Workup Strategy A (Standard):

-

Workup Strategy B (High Purity - The

Method):

Diagram 2: Experimental Workflow & Purification Logic

Caption: Decision tree for reaction monitoring and TPPO removal strategies.

Part 4: Data Analysis & Troubleshooting

Purification Method Comparison

The following table summarizes the efficiency of TPPO removal methods for this specific synthesis.

| Method | TPPO Removal Efficiency | Yield of Product | Notes |

| Direct Crystallization | Low (60-70%) | High (95%) | TPPO co-crystallizes; difficult to separate. |

| Silica Chromatography | High (>99%) | Moderate (85%) | Product streaks; consumes large solvent volumes. |

| ZnCl₂ Complexation | Very High (>98%) | High (92%) | Recommended. Forms insoluble 1:2 complex. |

| Hexane Trituration | Moderate (80-85%) | High (90%) | Good for first pass; often requires secondary cleanup. |

Troubleshooting Guide

-

Low E/Z Ratio (< 90:10):

-

Cause: Reaction temperature too low or insufficient time for betaine equilibration.

-

Fix: Increase temperature to reflux (Toluene, 110°C) for 1 hour.

-

-

Aldehyde Polymerization:

-

Product Volatility:

-

Caution: Ethyl 3-cyclopropylacrylate has a distinct odor and moderate volatility. Do not leave under high vacuum (< 1 mbar) for extended periods at room temperature.

-

References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Link

- Bates, R. W., et al. (2002). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Synthesis, 2002(10), 1387-1390.

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1. Link

Sources

- 1. shenvilab.org [shenvilab.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. open.bu.edu [open.bu.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

Heck coupling for α,β-unsaturated ester synthesis

Precision Engineering of -Unsaturated Esters via Heck Coupling

A Practitioner’s Guide to Catalytic C-C Bond Formation

Executive Summary: The Gateway to Cinnamates

The Heck-Mizoroki reaction (Heck coupling) represents the premier methodology for synthesizing

Unlike other cross-couplings, the Heck reaction with acrylates possesses a unique electronic bias that simplifies regioselectivity but demands rigorous control over catalyst stability. This guide moves beyond textbook theory to the operational realities of synthesizing high-purity (

The Mechanistic Engine

To control the reaction, one must understand the electronic forces at play. Acrylates are electron-deficient olefins.[1] This polarization dictates the regioselectivity of the migratory insertion step.

The Electronic Bias (Regioselectivity)

In the "Neutral Pathway" (standard for aryl iodides/bromides), the arylpalladium(II) species is electrophilic. The acrylate double bond is polarized by the ester group, making the

- -Arylation (Linear): The dominant pathway for esters.

- -Arylation (Branched): Rare for esters; typically seen only with electron-rich olefins (enol ethers) or specific bidentate ligands.

Stereoselectivity ( vs. )

The reaction is highly stereoselective for the (

-

Syn-Insertion: The Pd and Aryl group add across the double bond on the same face.

-

C-C Bond Rotation: The intermediate must rotate to bring the

-hydride syn to the Palladium for elimination. - -Hydride Elimination: The steric bulk of the ester group versus the aryl group in the transition state favors the formation of the trans olefin.

Visualization: The Catalytic Cycle

The following diagram illustrates the Neutral Pathway, highlighting the critical insertion step that defines the product structure.

Figure 1: The Neutral Heck Cycle. Note that for acrylates, the Migratory Insertion step is electronically biased toward the

Critical Parameter Optimization

Success lies in the "Jeffery Conditions" and ligand selection.

The "Jeffery" Effect

T. Jeffery (1984) revolutionized this field by introducing tetraalkylammonium salts (e.g., TBAB).

-

Function: They stabilize "ligand-free" Pd nanoparticles and increase the solubility of inorganic bases in organic solvents (Phase Transfer Catalysis).

-

Result: Allows the reaction to proceed at lower temperatures (room temp to 80°C) and enables the use of cheaper bases like K

CO

Ligand Selection Matrix

Do not use the same ligand for every substrate.

| Substrate (Ar-X) | Recommended Ligand | Catalyst Precursor | Base | Temp |

| Aryl Iodide | None (Ligand-free) or PPh | Pd(OAc) | Et | 25-80°C |

| Aryl Bromide | P( | Pd(OAc) | Et | 80-100°C |

| Aryl Chloride | P( | Pd | Cs | 100-120°C |

| Steric Hindrance | P( | Pd(OAc) | NaOAc | >100°C |

-

P(

-tol)

Validated Experimental Protocol

Target: Synthesis of Methyl (

Reagents & Stoichiometry

-

Substrate: 4-Iodoanisole (1.0 equiv, 5 mmol)

-

Olefin: Methyl acrylate (1.2 equiv)

-

Catalyst: Pd(OAc)

(1 mol%) -

Ligand: PPh

(2-3 mol%) [Note: Keep Pd:L ratio 1:2 to 1:3] -

Base: Et

N (2.0 equiv) -

Solvent: MeCN (Acetonitrile) or DMF [0.2 M concentration]

Step-by-Step Workflow

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charge Solids: Add 4-iodoanisole (1.17 g), Pd(OAc)

(11 mg), and PPh -

Solvent & Base: Add MeCN (25 mL) via syringe, followed by Et

N (1.4 mL). The solution should turn yellow/orange. -

Olefin Addition: Add methyl acrylate (0.54 mL) dropwise.

-

Heating: Heat the mixture to 80°C .

-

Self-Validation Check: The reaction mixture should darken to black/brown over time. If it turns black immediately (within 1 min), your ligand loading may be too low (Pd precipitation).

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the iodide.

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Pd black and ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with 1M HCl (to remove excess Et

N), then Brine.

-

-

Purification: Recrystallization from hot hexanes/ethanol is often sufficient for cinnamates. If not, Flash Chromatography (SiO

).

Analytical Validation

-

1H NMR (CDCl

): The hallmark of the (

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

Figure 2: Diagnostic Logic for Heck Coupling Optimization.

Common Failure Modes

-

Pd Black Formation: If the solution turns clear with black precipitate, the catalytic cycle has collapsed (Pd(0) aggregated).

-

Fix: Add tetraalkylammonium salt (TBAB) or increase phosphine loading.

-

-

No Reaction with Chlorides: Aryl chlorides have a strong C-Cl bond (BDE ~95 kcal/mol).

-

Fix: Standard PPh

will not work.[3] You must use electron-rich, bulky ligands like P(

-

References

-

Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of Organic Chemistry, 37(14), 2320–2322. Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2271-2274. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews, 100(8), 3009–3066. Link

-

Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. Link

Safety and handling of "2-Propenoic acid, 3-cyclopropyl-, ethyl ester"

An In-depth Technical Guide to the Safe Handling of Ethyl 3-Cyclopropylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclopropylacrylate, scientifically known as 2-Propenoic acid, 3-cyclopropyl-, ethyl ester, is a versatile organic compound with significant applications in synthetic chemistry and drug development.[1] Its unique structure, featuring a reactive acrylate moiety and a cyclopropyl group, makes it a valuable building block in the synthesis of complex molecules, specialty chemicals, coatings, and adhesives.[1] However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of ethyl 3-cyclopropylacrylate, grounded in established safety data and best practices in chemical research.

Hazard Identification and Risk Assessment

A foundational aspect of working safely with any chemical is a comprehensive understanding of its intrinsic hazards. Ethyl 3-cyclopropylacrylate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation and its flammable nature.

GHS Classification

The GHS provides a standardized framework for communicating hazard information. For ethyl 3-cyclopropylacrylate, the key hazard classifications are summarized in the table below.[2][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour[5] |

Causality Behind the Hazards: The irritant properties of ethyl 3-cyclopropylacrylate are primarily attributed to its acrylate structure. Acrylates are known to be reactive Michael acceptors, meaning they can react with biological nucleophiles such as amino and sulfhydryl groups in proteins and peptides. This reactivity can lead to the disruption of cellular processes and trigger inflammatory responses in the skin, eyes, and respiratory tract.

Precautionary Statements

In conjunction with the hazard statements, the following precautionary statements are crucial for mitigating the risks associated with handling this compound[2][3][4][6][7]:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][7]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P332+P317: If skin irritation occurs: Get medical help.[2]

-

P337+P317: If eye irritation persists: Get medical help.[2]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

-

Safe Handling and Engineering Controls

Adherence to proper handling procedures and the use of appropriate engineering controls are paramount to ensuring the safety of laboratory personnel.

Engineering Controls

The primary line of defense against exposure to hazardous vapors and splashes is the use of robust engineering controls.

-

Ventilation: Always handle ethyl 3-cyclopropylacrylate in a well-ventilated area.[1] For laboratory-scale work, a certified chemical fume hood is mandatory to keep airborne concentrations of vapors below their respective threshold limit values.[8]

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is a critical last line of defense.[9]

-

Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are required.[9][10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. While disposable nitrile gloves may offer short-term protection, for prolonged or direct contact, gloves made of materials like butyl or neoprene are recommended.[9][12] Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.[11]

-

Protective Clothing: A lab coat is the minimum requirement.[8] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls made of materials like polyethylene or polypropylene should be worn.[13]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, or during a large spill, a respirator with an organic vapor cartridge is necessary.[8][9][14]

Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling ethyl 3-cyclopropylacrylate in a laboratory setting.

Caption: Workflow for the safe handling of ethyl 3-cyclopropylacrylate.

Storage and Stability

Proper storage is crucial to maintain the integrity of ethyl 3-cyclopropylacrylate and prevent hazardous situations such as polymerization or fire.

Storage Conditions

-

Temperature and Ventilation: Store in a cool, well-ventilated area, away from heat and direct sunlight.[6][8] The recommended storage temperature is typically between 15–25 °C.[14]

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[6][8] The material may be light-sensitive, so storage in a light-resistant container is advisable.[8][15]

-

Segregation: Store in a segregated and approved area, away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[6][8]

Polymerization Hazard

A significant hazard associated with acrylate esters is their potential for uncontrolled polymerization, which can be violent and exothermic.[16]

-

Inhibitors: Commercial ethyl 3-cyclopropylacrylate is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent polymerization.[17]

-

Role of Oxygen: It is critical to understand that these inhibitors are only effective in the presence of dissolved oxygen.[15][17] Therefore, this chemical should never be stored under an inert atmosphere (e.g., nitrogen).[17]

-

Initiators: Polymerization can be initiated by heat, light, contamination, or the depletion of the inhibitor.[15]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing.[7] Wash off immediately with plenty of water and soap for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice/attention.[6]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[6] If you feel unwell, call a POISON CENTER or doctor/physician.[6]

-

Ingestion: If swallowed, call a doctor immediately.[7]

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision workflow for responding to a chemical spill.

For small spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[7] For large spills, a self-contained breathing apparatus may be necessary.[8] Prevent the spill from entering waterways or sewers.[16]

Disposal Considerations

Waste from ethyl 3-cyclopropylacrylate must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[6] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Conclusion

Ethyl 3-cyclopropylacrylate is a valuable reagent in chemical synthesis, but its safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to proper storage and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

PubChem. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - Butyl Acrylate (Monomer). Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

-

European Basic Acrylic Monomer Group (EBAM). (n.d.). The Do's and Don'ts for the safe use of Acrylic Acid and Acrylate Esters. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet Ethyl-3-ethoxypropionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-cyclopropylacrylate. Retrieved from [Link]

-

MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

-

Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

-

Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (2E)-3-cyclopropylprop-2-enoate. Retrieved from [Link]

Sources

- 1. CAS 5808-99-1: 2-Propenoic acid, 3-cyclopropyl-, ethyl est… [cymitquimica.com]

- 2. Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | CID 262979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-cyclopropylacrylate | C8H12O2 | CID 53401852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (2E)-3-cyclopropylprop-2-enoate | C8H12O2 | CID 11040780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. redox.com [redox.com]

- 6. fishersci.com [fishersci.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. mcrsafety.com [mcrsafety.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 13. rshughes.com [rshughes.com]

- 14. carlroth.com [carlroth.com]

- 15. solutions.covestro.com [solutions.covestro.com]

- 16. 2-ETHYL-3-PROPYLACROLEIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. petrochemistry.eu [petrochemistry.eu]

The Synthetic Versatility of Ethyl (E)-3-Cyclopropylpropenoate: A Reactivity Overview

An In-Depth Technical Guide

Abstract

Ethyl (E)-3-cyclopropylpropenoate, also known as ethyl 3-cyclopropylacrylate, is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, combining an electrophilic α,β-unsaturated ester system with a strained cyclopropyl ring, offers a rich and diverse reactivity profile. This guide provides an in-depth exploration of the molecule's key chemical transformations, including conjugate additions, cycloadditions, reductions, and reactions at the ester moiety. By elucidating the principles behind its reactivity, this document aims to equip researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this compound in the design and execution of complex synthetic strategies.

Introduction: A Molecule of Dual Functionality